3-Descyano febuxostat-d9
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Overview
Description
3-Descyano febuxostat-d9 is a deuterated derivative of 3-Descyano febuxostat. It is a stable isotope-labeled compound, often used in scientific research for analytical and tracing purposes. The molecular formula of this compound is C15D9H8NO3S, and it has a molecular weight of 300.421 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Descyano febuxostat-d9 involves the incorporation of deuterium atoms into the 3-Descyano febuxostat molecule. This process typically requires the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but generally, the process involves multiple steps of chemical reactions, including deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The production process involves the use of specialized equipment and techniques to handle deuterated compounds. Quality control measures are implemented to verify the isotopic purity and chemical integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Descyano febuxostat-d9 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted products.
Scientific Research Applications
3-Descyano febuxostat-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to trace the pathways and interactions of febuxostat in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of febuxostat.
Industry: Applied in quality control processes to ensure the consistency and purity of febuxostat products
Mechanism of Action
The mechanism of action of 3-Descyano febuxostat-d9 is similar to that of febuxostat. It acts as a xanthine oxidase inhibitor, reducing the production of uric acid by inhibiting the enzyme xanthine oxidase. This inhibition leads to decreased levels of uric acid in the blood, which is beneficial in the treatment of conditions like gout .
Comparison with Similar Compounds
3-Descyano febuxostat-d9 can be compared with other similar compounds, such as:
3-Descyano 3-Bromo-febuxostat-d9: A brominated derivative with similar applications in analytical chemistry.
3-Descyano febuxostat: The non-deuterated version of the compound, used in similar research applications.
Febuxostat Acyl-Β-D-Glucuronide: A metabolite of febuxostat used in pharmacokinetic studies.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise tracing in various scientific studies.
Properties
Molecular Formula |
C15H17NO3S |
---|---|
Molecular Weight |
300.42 g/mol |
IUPAC Name |
2-[4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)/i1D3,2D3,8D2,9D |
InChI Key |
ZDKJCYASUIQELO-KIROAFHOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O |
Origin of Product |
United States |
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